molecular formula C8H5BrClFO3 B11838940 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate

5-Bromo-2-chloro-4-fluorophenyl methyl carbonate

Cat. No.: B11838940
M. Wt: 283.48 g/mol
InChI Key: UZBIPTJGVBCMMI-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is an organic compound with the molecular formula C8H5BrClFO3. It is a derivative of phenyl methyl carbonate, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate typically involves the reaction of 5-bromo-2-chloro-4-fluorophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The general reaction scheme is as follows:

5-Bromo-2-chloro-4-fluorophenol+Methyl chloroformate5-Bromo-2-chloro-4-fluorophenyl methyl carbonate\text{5-Bromo-2-chloro-4-fluorophenol} + \text{Methyl chloroformate} \rightarrow \text{this compound} 5-Bromo-2-chloro-4-fluorophenol+Methyl chloroformate→5-Bromo-2-chloro-4-fluorophenyl methyl carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-4-fluorophenyl methyl carbonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonate group can be replaced by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water and an acid or base catalyst, the carbonate group can be hydrolyzed to form 5-Bromo-2-chloro-4-fluorophenol and methanol.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Various oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

Major Products

    Nucleophilic substitution: Substituted phenyl methyl carbonates.

    Hydrolysis: 5-Bromo-2-chloro-4-fluorophenol and methanol.

    Oxidation and Reduction: Depending on the specific reaction, products can vary widely.

Scientific Research Applications

5-Bromo-2-chloro-4-fluorophenyl methyl carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-4-fluorophenyl methyl carbonate depends on its specific application. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the carbonate group is replaced by a nucleophile. The presence of electron-withdrawing groups (bromine, chlorine, and fluorine) on the phenyl ring can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-4-fluorophenol: The parent phenol compound.

    5-Bromo-2-chloro-4-fluorophenyl acetate: An ester derivative.

    5-Bromo-2-chloro-4-fluorophenyl methanol: The alcohol derivative.

Uniqueness

5-Bromo-2-chloro-4-fluorophenyl methyl carbonate is unique due to the presence of the carbonate functional group, which imparts distinct reactivity compared to other similar compounds. The combination of bromine, chlorine, and fluorine substituents also enhances its chemical properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C8H5BrClFO3

Molecular Weight

283.48 g/mol

IUPAC Name

(5-bromo-2-chloro-4-fluorophenyl) methyl carbonate

InChI

InChI=1S/C8H5BrClFO3/c1-13-8(12)14-7-2-4(9)6(11)3-5(7)10/h2-3H,1H3

InChI Key

UZBIPTJGVBCMMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=CC(=C(C=C1Cl)F)Br

Origin of Product

United States

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